molecular formula C23H23F3N2O5 B13616715 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid

Cat. No.: B13616715
M. Wt: 464.4 g/mol
InChI Key: FVANFWXWLBWOGX-UHFFFAOYSA-N
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Description

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid is a complex organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid typically involves multiple steps. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required to produce the compound in significant quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where precise control over chemical reactions is required .

Properties

Molecular Formula

C23H23F3N2O5

Molecular Weight

464.4 g/mol

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(4,4,4-trifluorobutan-2-ylamino)butanoic acid

InChI

InChI=1S/C23H23F3N2O5/c1-13(11-23(24,25)26)27-21(31)19(10-20(29)30)28-22(32)33-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,27,31)(H,28,32)(H,29,30)

InChI Key

FVANFWXWLBWOGX-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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